molecular formula C6H4BF2IO2 B14023189 (2,3-Difluoro-6-iodophenyl)boronic acid

(2,3-Difluoro-6-iodophenyl)boronic acid

Cat. No.: B14023189
M. Wt: 283.81 g/mol
InChI Key: AMULIFDWORXLKS-UHFFFAOYSA-N
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Description

(2,3-Difluoro-6-iodophenyl)boronic acid is an organoboron compound with the molecular formula C6H4BF2IO2. It is a valuable reagent in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This compound is characterized by the presence of both fluorine and iodine atoms on the phenyl ring, which imparts unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Difluoro-6-iodophenyl)boronic acid typically involves the borylation of a halogenated aromatic compound. One common method is the palladium-catalyzed borylation of 2,3-difluoro-6-iodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out under an inert atmosphere, often using a base such as potassium acetate, and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). The reaction conditions usually involve heating the mixture to around 80-100°C for several hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2,3-Difluoro-6-iodophenyl)boronic acid undergoes various chemical reactions, including:

    Suzuki–Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a biaryl or alkene product.

    Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide or sodium perborate.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

    Bases: Potassium acetate, sodium carbonate.

Major Products

    Biaryls: Formed in Suzuki–Miyaura coupling reactions.

    Phenols: Formed through oxidation of the boronic acid group.

    Substituted Aromatics: Formed through nucleophilic substitution of the iodine atom.

Scientific Research Applications

(2,3-Difluoro-6-iodophenyl)boronic acid has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the development of biologically active compounds, such as pharmaceuticals and agrochemicals.

    Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.

    Industry: Applied in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of (2,3-Difluoro-6-iodophenyl)boronic acid in Suzuki–Miyaura coupling involves the following steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium-aryl complex.

    Transmetalation: The boronic acid transfers its aryl group to the palladium complex, displacing the halide.

    Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond, releasing the biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-2,6-difluoro-4-iodophenyl)boronic acid
  • 6-Bromo-2-fluoro-3-iodophenylboronic acid
  • 2-Fluoro-3-iodophenylboronic acid

Uniqueness

(2,3-Difluoro-6-iodophenyl)boronic acid is unique due to the specific positioning of the fluorine and iodine atoms on the phenyl ring, which influences its reactivity and selectivity in chemical reactions. The presence of both electron-withdrawing fluorine atoms and the bulky iodine atom makes it a versatile reagent for various synthetic applications.

Properties

Molecular Formula

C6H4BF2IO2

Molecular Weight

283.81 g/mol

IUPAC Name

(2,3-difluoro-6-iodophenyl)boronic acid

InChI

InChI=1S/C6H4BF2IO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2,11-12H

InChI Key

AMULIFDWORXLKS-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1F)F)I)(O)O

Origin of Product

United States

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